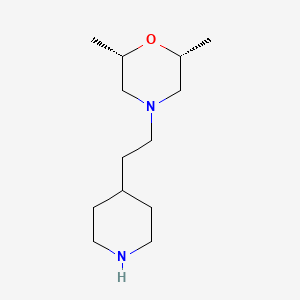

(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine

Descripción

(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine is a stereochemically defined morpholine derivative featuring a piperidin-4-yl ethyl substituent. Its molecular formula is C11H22N2O (MW: 198.3 g/mol) with a predicted collision cross-section (CCS) of 149.6 Ų for the [M+H]+ adduct . The compound’s stereochemistry and substituent arrangement influence its physicochemical properties, such as lipophilicity (predicted logP ~1.5) and solubility, making it relevant for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .

Propiedades

IUPAC Name |

(2S,6R)-2,6-dimethyl-4-(2-piperidin-4-ylethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-11-9-15(10-12(2)16-11)8-5-13-3-6-14-7-4-13/h11-14H,3-10H2,1-2H3/t11-,12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXHDQLLHKKJFR-TXEJJXNPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.

Substitution at the 2 and 6 Positions:

Attachment of the Piperidin-4-yl Ethyl Group: The final step involves the attachment of the piperidin-4-yl ethyl group to the morpholine ring. This can be done through a nucleophilic substitution reaction where the piperidin-4-yl ethyl halide reacts with the morpholine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-4-yl ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidin-4-yl ethyl halide in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: New compounds with different substituents replacing the piperidin-4-yl ethyl group.

Aplicaciones Científicas De Investigación

(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Substituents

Key Differences:

Analogues with Alkyl/Aromatic Substituents

Key Differences:

Actividad Biológica

(2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine is a morpholine derivative characterized by a morpholine ring with two methyl groups at the 2 and 6 positions, and a piperidin-4-yl ethyl substituent at the 4 position. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound involves its interaction with various biological targets. The compound is known to modulate the activity of specific enzymes and receptors, which may lead to therapeutic effects in various biological systems. Research indicates that it may influence pathways related to neurotransmission and cellular signaling.

Pharmacological Properties

- Antidepressant Activity : Studies suggest that this compound may exhibit antidepressant-like effects through its modulation of serotonin and norepinephrine pathways.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, making it a candidate for further exploration in neurodegenerative diseases.

- Anti-inflammatory Activity : There are indications that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant binding affinity to serotonin receptors (5-HT1A and 5-HT2A), indicating its potential role as a serotonergic agent .

- Animal Models : In animal models of depression, administration of this compound resulted in reduced immobility time in forced swim tests, suggesting an antidepressant effect comparable to standard SSRIs .

- Cytotoxicity Assays : Cytotoxicity studies have shown that this compound does not exhibit significant toxicity at therapeutic concentrations, making it a promising candidate for further drug development .

Comparative Analysis of Biological Activity

Q & A

Basic: How can stereochemical integrity be maintained during the synthesis of (2R,6S)-2,6-Dimethyl-4-(2-(piperidin-4-yl)ethyl)morpholine?

Methodological Answer:

The stereochemical configuration of the morpholine core and piperidine substituent requires precise control during synthesis. Key steps include:

- Chiral Starting Materials : Use enantiomerically pure precursors (e.g., (2R,6S)-2,6-dimethylmorpholine) to ensure retention of stereochemistry during alkylation or coupling reactions.

- Stereoselective Alkylation : Employ coupling agents like sodium borohydride for reductive amination to minimize racemization, as demonstrated in analogous morpholine derivatives .

- Low-Temperature Reactions : Conduct reactions at controlled temperatures (e.g., 0–5°C) to suppress epimerization, particularly during nucleophilic substitutions.

Validation : Monitor intermediates via chiral HPLC or polarimetry to confirm enantiomeric excess (>98%) .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry and substituent positions. For example, characteristic δ 1.20 ppm (d, J = 6.44 Hz) signals correspond to methyl groups in the morpholine ring, while δ 3.11–3.21 ppm (m) peaks confirm piperidine ethyl linkage .

- LCMS (ESI) : Use LCMS to verify molecular weight (e.g., observed [M+H]⁺ at 208 m/z in related morpholines) and detect impurities .

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.3% deviation .

Advanced: How do structural modifications (e.g., alkyl chain length, substituent position) impact the compound’s pharmacological activity compared to analogs?

Methodological Answer:

- Comparative SAR Studies :

- Piperidine Substitution : Replacing the piperidin-4-yl group with a phenyl ring (as in analogs) reduces CNS penetration due to increased hydrophobicity.

- Methyl Group Positioning : The (2R,6S)-dimethyl configuration enhances conformational rigidity, improving receptor binding affinity compared to (2S,6R) isomers .

- Experimental Design :

Advanced: What strategies mitigate instability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH-Dependent Stability :

- Acidic Conditions : Degradation occurs via morpholine ring protonation; stabilize using buffered solutions (pH 7–8) .

- Oxidative Stress : Add antioxidants (e.g., 0.1% BHT) to prevent radical-mediated decomposition .

- Thermal Stability :

Advanced: How can computational modeling predict the compound’s interaction with target receptors (e.g., opioid or σ receptors)?

Methodological Answer:

- Docking Simulations :

- Use Schrödinger Suite or AutoDock Vina to model binding poses in σ-1 receptor pockets. Focus on hydrogen bonding between the morpholine oxygen and Tyr-103 residues .

- MD Simulations :

- Free Energy Calculations :

Basic: What purification techniques resolve diastereomers or enantiomers during synthesis?

Methodological Answer:

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) mobile phase .

- Crystallization : Induce crystallization with chiral resolving agents (e.g., L-tartaric acid) to isolate enantiopure fractions .

Yield Optimization : Recrystallize in ethanol/water (70:30) to achieve >99% enantiomeric excess .

Advanced: How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

- Solubility Profiling :

- Co-Solvent Systems : Use PEG-400/water (30:70) to enhance aqueous solubility for in vivo studies .

Advanced: What in vitro/in vivo models are suitable for assessing the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- In Vitro :

- In Vivo :

- Rodent Models : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; calculate AUC₀–24h and clearance (Cl ~ 15 mL/min/kg) .

- Toxicology : Conduct 28-day repeat-dose studies, monitoring ALT/AST levels for hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.